Synthetic Intermediate Specificity: Non-Oxide N-Nitrosoamidine Enables TosMIC Annulation to Desfluoro Midazolam Impurity
The target non-oxide compound (CAS 819793-73-2) is specifically employed as the direct intermediate for synthesizing 8-Chloro-1-methyl-6-phenyl-4H-imidazo[1,5-a][1,4]benzodiazepine (Desfluoro Midazolam impurity, C369430) . This synthetic pathway exploits the N-nitrosoamidine moiety at position 2 as a synthetic equivalent of an imidoyl chloride, enabling reaction with the mono-anion of tosylmethyl isocyanide (TosMIC) to construct the fused imidazole ring . In contrast, the 4-oxide analog (N-Nitrosochlordiazepoxide, CAS 51715-17-4) requires prior reduction of the N-oxide before it can serve as a substrate for this annulation, as established by Walser and Fryer who demonstrated that lithium aluminum hydride reduction of the nitrosoamidine 4-oxide yields the 4-hydroxy (deoxy) derivative [1]. This oxidation-state barrier constitutes a definitive chemical incompatibility for direct substitution in midazolam-related impurity synthesis workflows.
| Evidence Dimension | Synthetic capability for TosMIC annulation to form imidazo[1,5-a][1,4]benzodiazepine ring |
|---|---|
| Target Compound Data | Directly reactive N-nitrosoamidine; serves as imidoyl chloride equivalent; enables one-pot condensation with TosMIC carbanion to yield 3-(4-tosyl)imidazo[1,5-a][1,4]benzodiazepines |
| Comparator Or Baseline | N-Nitrosochlordiazepoxide (4-oxide, CAS 51715-17-4): N-oxide group at position 4 must be reduced (e.g., LiAlH₄) before N-nitrosoamidine can function as imidoyl chloride surrogate [1] |
| Quantified Difference | Qualitative yes/no: non-oxide form is directly competent for annulation; 4-oxide requires additional reduction step (31% yield reported for nitrosation of chlordiazepoxide to the 4-oxide, with 50% starting material recovery [2]) |
| Conditions | TosMIC annulation: N-nitrosoamidine + TosMIC mono-anion, aprotic conditions (Del Pozo et al., Synthesis 2004); Nitrosation: chlordiazepoxide (0.01 mol) + NaNO₂ (0.011 mol) in 0.1 N HCl, 24 h, room temperature [2] |
Why This Matters
For laboratories synthesizing or characterizing midazolam desfluoro impurities, the non-oxide N-nitrosoamidine is the chemically competent starting material, while procurement of the 4-oxide necessitates additional synthetic manipulation incompatible with direct-use reference standard workflows.
- [1] Walser A, Fryer RI. Quinazolines and 1,4-Benzodiazepines. LXVI. Reactions of a Nitrosoamidine with Nucleophiles. J Org Chem. 1975;40(2):183-190. View Source
- [2] Quinazolines and 1,4-benzodiazepines. LXV. Some transformations of chlordiazepoxide. J Heterocyclic Chem. 1974. View Source
